molecular formula C20H15NO3 B2705414 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one CAS No. 866138-19-4

6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one

Cat. No.: B2705414
CAS No.: 866138-19-4
M. Wt: 317.344
InChI Key: IZUYABJCNMAGBM-UHFFFAOYSA-N
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Description

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is a complex organic compound with the molecular formula C16H13NO3. It is a derivative of chromenoquinoline, a class of compounds known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of coumarinyl hydrazide, which reacts with various reagents to form the desired chromenoquinoline structure .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydro derivatives .

Scientific Research Applications

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with various biological effects.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4(9),10,15,17,19,21-octaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-17-7-3-6-16-14(17)10-15-18(21-16)13-9-8-11-4-1-2-5-12(11)19(13)24-20(15)23/h1-2,4-5,8-10,20,23H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUYABJCNMAGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(OC4=C(C3=N2)C=CC5=CC=CC=C54)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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